2-Piperidineetanamina

Descripción general

Descripción

2-Piperidineethanamine, also known as 2-piperidineethanol, is a compound that serves as a valuable starting material for enantioselective synthesis due to the presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalized alcohol group . This compound and its derivatives have been utilized in the synthesis of several natural and synthetic compounds, including piperidine alkaloids , Schiff bases with potential biological activities , and novel analogues of wasp polyamine toxins .

Synthesis Analysis

The synthesis of 2-piperidineethanamine derivatives has been explored through various methods. Enzymatic kinetic resolution of 2-piperidineethanol has been used to obtain enantiopure compounds, which are crucial for targeted and diversity-oriented synthesis . Additionally, solid-phase synthesis techniques have been employed using piperazine and piperidine building blocks for the creation of complex polyamines . The synthesis of Schiff bases derived from 2-piperidineethanamine has been achieved with high yields, demonstrating the compound's versatility in forming tetradentate ligands .

Molecular Structure Analysis

The molecular structure of 2-piperidineethanamine derivatives has been elucidated using various spectroscopic techniques. For instance, Schiff bases derived from 2-piperidineethanamine have been characterized by UV-Visible, FTIR, NMR, MS, and other physical measurements . The stereochemistry of synthesized piperidines has been determined using NMR spectroscopy, revealing the conformational preferences of substituents on the piperidine ring .

Chemical Reactions Analysis

2-Piperidineethanamine participates in a variety of chemical reactions. It has been used as a precursor for the synthesis of 2,3-dehydropiperidine enamines through heat pyrolysis or microwave irradiation of oxazines . The compound has also been involved in the construction of 3-substituted piperidines and 2,4-disubstituted piperidines, which are valuable scaffolds for drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperidineethanamine and its mixtures have been studied extensively. For example, the densities, viscosities, and surface tensions of aqueous solutions containing 2-piperidineethanol and piperazine have been measured across various temperatures, providing valuable data for the use of these solutions in gas treating applications . The Schiff bases derived from 2-piperidineethanamine have shown good antioxidant activity and promising pancreatic lipase inhibition, indicating potential therapeutic applications .

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

2-Piperidineetanamina sirve como un bloque de construcción fundamental en la síntesis de varios compuestos farmacéuticos. Su estructura es fundamental en la construcción de fármacos debido a la presencia del anillo piperidina, un elemento común en muchos medicamentos aprobados por la FDA . La versatilidad de this compound permite la creación de una amplia gama de agentes terapéuticos, incluidos aquellos con propiedades antivirales, antimicrobianas y antiinflamatorias.

Desarrollo de agentes anticancerígenos

La investigación ha demostrado que los derivados de this compound pueden utilizarse en el desarrollo de fármacos anticancerígenos. Estos compuestos exhiben características farmacofóricas que son cruciales en la lucha contra el cáncer, proporcionando una vía para el diseño de nuevos tratamientos oncológicos .

Aplicaciones antimicrobianas

La porción piperidina de this compound es instrumental en el desarrollo de agentes antimicrobianos. Se ha encontrado que sus derivados poseen una actividad significativa contra una variedad de amenazas microbianas, lo cual es esencial para abordar la resistencia a los antibióticos .

Usos analgésicos y antiinflamatorios

Los compuestos derivados de this compound se han empleado como analgésicos y agentes antiinflamatorios. Su eficacia en la reducción del dolor y la inflamación los hace valiosos en el tratamiento de afecciones dolorosas crónicas y enfermedades inflamatorias .

Efectos neuroprotectores

Existe un interés creciente en los posibles efectos neuroprotectores de los derivados de this compound. Estos compuestos se están explorando por su capacidad para salvaguardar la salud neuronal, lo que podría conducir a avances en el tratamiento de los trastornos neurodegenerativos .

Medicamentos antipsicóticos

Las propiedades estructurales de this compound contribuyen a la creación de fármacos antipsicóticos. Sus derivados pueden modular los sistemas de neurotransmisores en el cerebro, ofreciendo beneficios terapéuticos para las personas con trastornos psiquiátricos .

Mecanismo De Acción

Target of Action

2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine , is a derivative of piperidine, a six-membered ring with one nitrogen atom Piperidine derivatives are known to interact with various targets, including receptors in the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git) .

Mode of Action

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects are likely due to the interaction of these compounds with their respective targets, leading to changes in cellular signaling and function.

Biochemical Pathways

For instance, piperine, a piperidine derivative, has been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that piperidine derivatives may influence pathways related to oxidative stress, apoptosis, inflammation, and drug metabolism.

Result of Action

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects suggest that 2-Piperidineethanamine may have similar activities, although further studies are needed to confirm this.

Direcciones Futuras

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJVQXLBZUEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

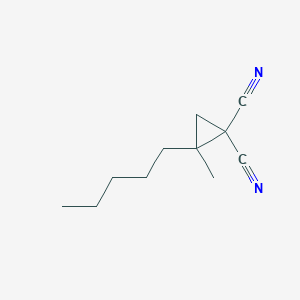

C1CCNC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15932-66-8 | |

| Record name | NSC 143025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC143025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)